molecular formula C7H7NO3 B089549 4-Methyl-2-nitrophenol CAS No. 119-33-5

4-Methyl-2-nitrophenol

Cat. No. B089549
CAS RN: 119-33-5
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Methyl-2-nitrophenol has been extensively studied. For example, nitro-substituted phenolates, which share similar structural features with 4-Methyl-2-nitrophenol, are synthesized from phenols with subsequent modifications to include nitro groups. These processes often involve reactions that showcase the compound's reactivity towards different chemical reagents and conditions (Nandi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methyl-2-nitrophenol has been characterized by various techniques, including X-ray crystallography. For instance, studies on the hydrogen-bonded dimers formed by 4-Nitrophenol and 4-methylpyridine provide insights into the molecular interactions and structural conformations possible within the nitrophenol family (Jin et al., 2000).

Chemical Reactions and Properties

4-Methyl-2-nitrophenol participates in a variety of chemical reactions, demonstrating its reactivity and functional group compatibility. Reactions with nitrogen dioxide, for example, have been studied to understand the nitration mechanisms and the formation of nitrophenol derivatives, which are crucial for further chemical transformations and applications (Coombes et al., 1994).

Scientific Research Applications

  • Atmospheric Particulate Matter Analysis

    • Field : Environmental Science
    • Application Summary : 4-Methyl-2-nitrophenol is used as a target compound in the study of methylnitrophenol concentrations and stable isotope ratios in atmospheric particulate matter .
    • Method of Application : This compound is used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method .
    • Results : The results of this application would be the accurate measurement of methylnitrophenol concentrations and stable isotope ratios in atmospheric particulate matter .
  • Catalysis

    • Field : Chemistry
    • Application Summary : 4-Methyl-2-nitrophenol has been used in studies related to its reduction via catalysis .
    • Method of Application : The compound is reduced using synthesized gold nanoparticles, which are tested for their size-dependent catalytic activity .
    • Results : The results of this application would be the successful reduction of 4-Methyl-2-nitrophenol using gold nanoparticles .
  • Synthesis of Paracetamol

    • Field : Pharmaceutical Chemistry
    • Application Summary : 4-Nitrophenol is used as an intermediate in the synthesis of paracetamol .
    • Method of Application : The compound is used in the process of synthesizing paracetamol, a common over-the-counter medication .
    • Results : The result of this application would be the successful synthesis of paracetamol .
  • Preparation of Phenetidine and Acetophenetidine

    • Field : Organic Chemistry
    • Application Summary : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
    • Method of Application : The compound is used in the synthesis of these chemicals, which have various applications .
    • Results : The result of this application would be the successful preparation of phenetidine and acetophenetidine .
  • Peptide Synthesis

    • Field : Biochemistry
    • Application Summary : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
    • Method of Application : The compound is used in the process of synthesizing peptides, which are chains of amino acids that have various biological functions .
    • Results : The result of this application would be the successful synthesis of peptides .
  • Production of Fungicides

    • Field : Agricultural Chemistry
    • Application Summary : 4-Nitrophenol is used as a raw material for the production of fungicides .
    • Method of Application : The compound is used in the synthesis of fungicides, which are chemicals that kill or inhibit the growth of fungi .
    • Results : The result of this application would be the successful production of fungicides .
  • Preparation of Dyes

    • Field : Dye Chemistry
    • Application Summary : 4-Nitrophenol is used as a raw material in the production of dyes .
    • Method of Application : The compound is used in the synthesis of various dyes, which are substances that impart color to materials .
    • Results : The result of this application would be the successful production of various dyes .
  • Production of Insecticides

    • Field : Agricultural Chemistry
    • Application Summary : 4-Nitrophenol is used as a raw material for the production of methyl and ethyl parathion insecticides .
    • Method of Application : The compound is used in the synthesis of these insecticides, which are substances used to kill insects .
    • Results : The result of this application would be the successful production of methyl and ethyl parathion insecticides .
  • Preparation of Indicators

    • Field : Analytical Chemistry
    • Application Summary : 4-Nitrophenol is used as the precursor for the preparation of indicators .
    • Method of Application : The compound is used in the synthesis of indicators, which are substances used to indicate the presence, absence, or concentration of another substance .
    • Results : The result of this application would be the successful preparation of various indicators .
  • pH Indicator

    • Field : Analytical Chemistry
    • Application Summary : 4-Nitrophenol can be used as a pH indicator .
    • Method of Application : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 .
    • Results : This color-changing property makes this compound useful as a pH indicator .

Safety And Hazards

4-Methyl-2-nitrophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Future research on 4-Methyl-2-nitrophenol could focus on understanding its interactions with atmospheric molecules and the influence of the electronic environment on methyl internal rotation barrier heights . Additionally, the impact of structural isomerism on the multiphase partitioning and chemistry of nitrophenol isomers could be investigated .

properties

IUPAC Name

4-methyl-2-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
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InChI Key

SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
Record name NITROCRESOLS
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DSSTOX Substance ID

DTXSID0026961
Record name 4-Methyl-2-nitrophenol
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Molecular Weight

153.14 g/mol
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Physical Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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Product Name

4-Methyl-2-nitrophenol

CAS RN

12167-20-3, 119-33-5, 68137-08-6
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Record name 2-Nitro-4-cresol
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 10.804 g (0.1 mol) p-cresol, 65 mL 1,2 dichloro ethane, and 2.161 g of catalyst as prepared in example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction, 98.7% conversion of p-cresol was obtained with 99.1% 2-nitro p-cresol and 0.9% of other products.
Quantity
10.804 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.161 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-nitrophenol
Reactant of Route 3
4-Methyl-2-nitrophenol
Reactant of Route 4
4-Methyl-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-nitrophenol
Reactant of Route 6
4-Methyl-2-nitrophenol

Citations

For This Compound
518
Citations
S Baweja, E Antonelli, S Hussain, A Fernández-Ramos… - Molecules, 2023 - mdpi.com
… Here, we present the analysis of 4-methyl-2-nitrophenol (4MNP) using chirped pulse and Fabry–Pérot Fourier transform microwave spectroscopy in combination with quantum chemical …
Number of citations: 1 www.mdpi.com
M Sangwan, L Zhu - The Journal of Physical Chemistry A, 2018 - ACS Publications
… We simultaneously monitored 4-methyl-2-nitrophenol absorbance and its pressure inside the cavity. Our measured 4-methyl-2-nitrophenol absorbance at each pressure was clearly …
Number of citations: 21 pubs.acs.org
I Bejan, M Duncianu, R Olariu, I Barnes… - The Journal of …, 2015 - ACS Publications
… The reactants were monitored at the following infrared absorption frequencies (in cm –1 ): 3-methyl-2-nitrophenol 786.9 and 1608.7; 4-methyl-2-nitrophenol 827.0 and 1556.2; 5-methyl-…
Number of citations: 11 pubs.acs.org
J Min, Y Lu, X Hu, NY Zhou - Frontiers in Microbiology, 2016 - frontiersin.org
… putida B2, the ONP monooxygenase from this strain has the ability to catalyze the monooxygenation of ONP, 4-chloro-2-nitrophenol and 4-methyl-2-nitrophenol to the ring-cleavage …
Number of citations: 18 www.frontiersin.org
R Atkinson, SM Aschmann, J Arey - Environmental science & …, 1992 - ACS Publications
… In the case of p-cresol, an apparent slow formation of 4-methyl-2-nitrophenol in … of 4-methyl-2-nitrophenol, to 0.09, corrected to take into account dark formation of 4-methyl-2-nitrophenol…
Number of citations: 181 pubs.acs.org
I Bejan, I Barnes, R Olariu, S Zhou, P Wiesen… - Physical Chemistry …, 2007 - pubs.rsc.org
… Ethene was used as the reference compound in all the experiments, however, in the cases of 4-methyl-2-nitrophenol and 5-methyl-2-nitrophenol a second reference compound, n-…
Number of citations: 58 pubs.rsc.org
BR Folsom, R Stierli… - … science & technology, 1994 - ACS Publications
Nitroaromatics are ubiquitous contaminants which enter the environment as wastes, pesticides, explosives, and dyes (1-4) or are formed through photochemical processes (5) or …
Number of citations: 15 pubs.acs.org
RG Coombes, AW Diggle, SP Kempsell - Tetrahedron letters, 1994 - Elsevier
… -methyl-6-nitrocyclohexa-2,4-dien-1-one intermediates and at high [NO 2 ] the apparent rate of reaction can become the conversion of the latter intermediate into 4-methyl-2-nitrophenol. …
Number of citations: 45 www.sciencedirect.com
MP Hartshorn, MC Judd, RW Vannoort… - Australian Journal of …, 1989 - CSIRO Publishing
… Accordingly 4-methyl-2-nitrophenol (4) was allowed to react in a nmr tube with nitrogen … Clearly the 4-methyl-2-nitrophenoxy radical, derived from 4-methyl-2-nitrophenol (4), undergoes …
Number of citations: 11 www.publish.csiro.au
RI Olariu, B Klotz, I Barnes, KH Becker… - Atmospheric Environment, 2002 - Elsevier
… the absorptions of the reactants and selected products, see text for details; B—reference spectrum of 4-methyl-1,2-dihydroxybenzene; C—reference spectrum of 4-methyl-2-nitrophenol, …
Number of citations: 189 www.sciencedirect.com

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